molecular formula C14H22BNO2 B590774 2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1352796-58-7

2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B590774
CAS No.: 1352796-58-7
M. Wt: 247.145
InChI Key: AIZONPDASNPSJU-UHFFFAOYSA-N
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Description

The compound “2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boronic acid derivative. It is also known by other names such as 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane, Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isopropoxyboronic acid pinacol ester, Isopropyl pinacol borate, and Isopropylpinacolylborate . The empirical formula of this compound is C9H19BO3 and it has a molecular weight of 186.06 .


Synthesis Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)OB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is MRWWWZLJWNIEEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, this compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . The boiling point of this compound is 73 °C/15 mmHg (lit.) .

Scientific Research Applications

Structural and Chemical Analysis

The compound has been utilized in structural and chemical studies. For instance, the structural properties and chemical reactivity of pyridin-2-ylboron derivatives have been compared, highlighting the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles of the BO(2) group. These structural aspects are crucial in understanding the compound's stability and reactivity during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Crystallography and Conformational Studies

Crystallographic and conformational analyses of compounds containing the 2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine structure have been conducted. These studies involve Density Functional Theory (DFT) calculations, which are compared with X-ray diffraction values to ensure the accuracy of molecular structures. Such research is fundamental in revealing physicochemical properties and understanding the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021), (Huang et al., 2021).

Synthesis and Characterization

The compound serves as a crucial intermediate in synthesizing various chemical structures. Its synthesis and characterization involve multiple spectroscopic methods, such as FT-IR, NMR, and MS spectroscopies. These methods confirm the structures and purity of the synthesized compounds, playing a pivotal role in chemical research and industrial applications (Liao et al., 2022).

Polymers and Material Science

In the field of material science, this compound is used in the synthesis of deeply colored polymers with specific molecular weights, showcasing solubility in common organic solvents. Such polymers have significant applications in electronics, coatings, and other industrial applications due to their unique properties (Welterlich et al., 2012).

Optimization in Medicinal Chemistry

The compound plays a role in optimizing the synthesis of medicinally important compounds. It's involved in the improved synthesis and coupling processes, leading to the creation of novel pharmaceutical intermediates and active pharmaceutical ingredients (Bethel et al., 2012).

Coordination Polymers and Batteries

This compound is utilized in creating coordination polymers with potential applications in catalysis, gas storage, and separation. It also finds use in electrolyte additives for batteries, demonstrating the compound's versatility in various scientific and industrial applications (Al-Fayaad et al., 2020), (Kucuk & Abe, 2020).

Safety and Hazards

This compound is classified as a flammable liquid (GHS02) and it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

It is known to be used as a reagent to borylate arenes , which are aromatic hydrocarbon compounds.

Mode of Action

This compound interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to another molecule. The exact changes that result from this interaction depend on the specific arene that the compound is reacting with.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific arene it is reacting with. In general, the borylation of arenes can lead to the formation of organoboronic acids and esters . These compounds are important intermediates in organic synthesis and can be used to produce a wide variety of other compounds.

Properties

IUPAC Name

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZONPDASNPSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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